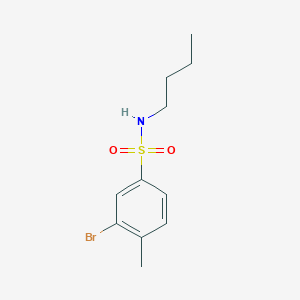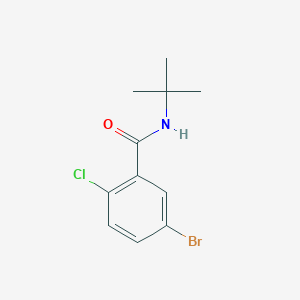
3-Bromo-2-pentanone
Overview
Description
3-Bromo-2-pentanone is a chemical compound with the molecular formula C5H9BrO . It has a molecular weight of 165.028 .
Synthesis Analysis
One method for the synthesis of 3-pentanone involves the use of a Ru single-atom (Ru SA) catalyst supported on activated carbon . This process achieves 83.3% selectivity via heterogeneous ethylene hydroformylation . Another method involves the conversion of 3-acetyl-1-propanol to 5-chloro-2-pentanone using bis (trichloromethyl) carbonate (triphosgene, BTC) as the efficient chlorine source .Molecular Structure Analysis
The molecular structure of 3-Bromo-2-pentanone consists of 5 carbon atoms, 9 hydrogen atoms, 1 bromine atom, and 1 oxygen atom .Scientific Research Applications
Organic Synthesis
3-Bromo-2-pentanone: is a valuable intermediate in organic synthesis. It can be used for the selective synthesis of various compounds through reactions like ethylene hydroformylation . The presence of the bromine atom makes it a versatile reagent for forming carbon-carbon bonds, which is a fundamental step in building complex organic molecules.
Pharmaceutical Research
In pharmaceutical research, 3-Bromo-2-pentanone serves as a precursor for synthesizing various drugs. It has been utilized in the synthesis of antibacterial agents and pesticides . Its derivatives are crucial in the development of medications such as quinoline, chloroquine, and quinolone drugs, which are used to treat conditions ranging from malaria to bacterial infections.
Material Science
The compound’s properties are significant in material science, particularly in the development of new materials with specific thermal and phase change characteristics. The data provided by the National Institute of Standards and Technology (NIST) on the phase change data of 3-Bromo-2-pentanone can be instrumental in designing materials that require precise thermal properties .
Environmental Studies
3-Bromo-2-pentanone: can be used in environmental studies to understand the behavior of organic compounds in the environment. Its phase change data can help in modeling the environmental fate of similar compounds, which is essential for risk assessment and environmental protection strategies .
Biochemistry
In biochemistry, 3-Bromo-2-pentanone may be used as a synthetic tool to study metabolic pathways. Its reactivity with other organic compounds can help in tracing the biochemical transformations that occur within living organisms .
Industrial Uses
Industrially, 3-Bromo-2-pentanone is used as a solvent and as a precursor in various chemical syntheses. It’s involved in the production of solvents for paint and is also a precursor to vitamin E synthesis .
Safety and Hazards
properties
IUPAC Name |
3-bromopentan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9BrO/c1-3-5(6)4(2)7/h5H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKJQRFXZZVMMGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70434075 | |
| Record name | 3-bromo-2-pentanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70434075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
815-48-5 | |
| Record name | 3-bromo-2-pentanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70434075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















